molecular formula C11H15N3O B1428770 6-(Piperidine-1-carbonyl)pyridin-3-amine CAS No. 1301214-66-3

6-(Piperidine-1-carbonyl)pyridin-3-amine

Cat. No. B1428770
CAS RN: 1301214-66-3
M. Wt: 205.26 g/mol
InChI Key: JARGKRKROYMNLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-(Piperidine-1-carbonyl)pyridin-3-amine” is a chemical compound with the molecular formula C11H15N3O . It has a molecular weight of 205.26 . The IUPAC name for this compound is (5-aminopyridin-2-yl)(piperidin-1-yl)methanone . It is stored at room temperature and comes in the form of a powder .


Synthesis Analysis

The synthesis of “6-(Piperidine-1-carbonyl)pyridin-3-amine” and its derivatives has been a subject of research in the field of medicinal chemistry . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Molecular Structure Analysis

The molecular structure of “6-(Piperidine-1-carbonyl)pyridin-3-amine” consists of a pyridine ring attached to a piperidine ring via a carbonyl group . The InChI code for this compound is 1S/C11H15N3O/c12-9-4-5-10(13-8-9)11(15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,12H2 .

Scientific Research Applications

Drug Design and Development

6-(Piperidine-1-carbonyl)pyridin-3-amine: is a valuable synthetic intermediate in medicinal chemistry. Its structure is found in various pharmaceuticals, including those that target central nervous system disorders. The piperidine moiety is a common feature in molecules designed for their neuroactive properties, such as antidepressants and antipsychotics .

Biological Activity Studies

This compound is used in the synthesis of derivatives that are tested for biological activities. For instance, derivatives containing the piperidine group have shown antiaggregatory and antioxidant effects, which are beneficial in cardiovascular diseases .

Anti-Tubercular Agents

The piperidine scaffold is also explored for its potential in combating tuberculosis (TB). Novel benzamide derivatives incorporating the 6-(piperidine-1-carbonyl)pyridin-3-amine structure have been synthesized and evaluated for their anti-tubercular activity .

Chemical Synthesis

In chemical synthesis, this compound serves as a building block for complex molecules. It is involved in multicomponent reactions, cyclization, and amination processes that are fundamental in creating diverse chemical entities .

Material Science

The piperidine ring is a component in the design of materials with specific properties. It can be incorporated into polymers or small molecules that form part of novel materials with potential applications in electronics or as sensors .

Chromatography and Analytical Techniques

Due to its unique chemical properties, 6-(Piperidine-1-carbonyl)pyridin-3-amine can be used as a standard or reference compound in chromatographic methods and other analytical techniques to identify or quantify similar structures in complex mixtures .

Safety And Hazards

The safety information for “6-(Piperidine-1-carbonyl)pyridin-3-amine” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H312, H315, H319, H332, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

(5-aminopyridin-2-yl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-9-4-5-10(13-8-9)11(15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARGKRKROYMNLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Piperidine-1-carbonyl)pyridin-3-amine

Synthesis routes and methods

Procedure details

Crude 5-nitro-2-(piperidin-1-ylcarbonyl)pyridine was reduced by hydrogen under atmospheric pressure in the presence of 10% palladium on carbon (4 g) in acetic acid (500 mL). The catalyst was separated by filtration and the solvent evaporated in vacuum to give crude 6-(piperidin-1-ylcarbonyl)pyridin-3-amine, which was used for the next stage without additional purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 g
Type
catalyst
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Piperidine-1-carbonyl)pyridin-3-amine
Reactant of Route 2
6-(Piperidine-1-carbonyl)pyridin-3-amine
Reactant of Route 3
Reactant of Route 3
6-(Piperidine-1-carbonyl)pyridin-3-amine
Reactant of Route 4
Reactant of Route 4
6-(Piperidine-1-carbonyl)pyridin-3-amine
Reactant of Route 5
6-(Piperidine-1-carbonyl)pyridin-3-amine
Reactant of Route 6
6-(Piperidine-1-carbonyl)pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.